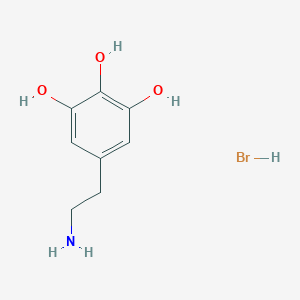
5-(2-Aminoethyl)benzene-1,2,3-triol,hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) is a chemical compound with the molecular formula C8H12BrNO3. It is a derivative of benzenetriol, where one of the hydroxyl groups is substituted with a 2-aminoethyl group, and it forms a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3-benzenetriol.
Substitution Reaction: The hydroxyl group at the 5-position is substituted with a 2-aminoethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.
Formation of Hydrobromide Salt: The resulting compound is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted benzenetriol derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Benzenetriol: Lacks the 2-aminoethyl group and hydrobromide salt.
1,2,4-Benzenetriol: Different substitution pattern on the benzene ring.
2-Aminoethylbenzenetriol: Similar structure but without the hydrobromide salt.
Uniqueness
1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide is unique due to the presence of both the 2-aminoethyl group and the hydrobromide salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
20555-57-1 |
|---|---|
Fórmula molecular |
C8H12BrNO3 |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)benzene-1,2,3-triol;hydrobromide |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H |
Clave InChI |
VPLWEZKNOMJHGX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)CCN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


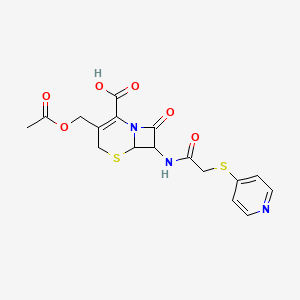
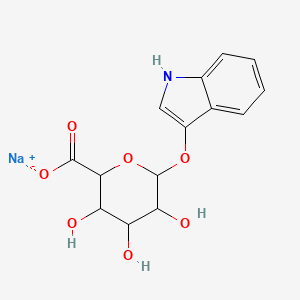
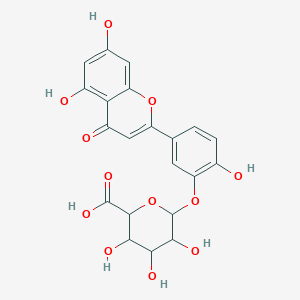
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
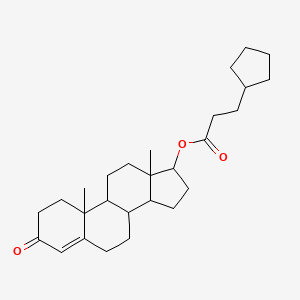
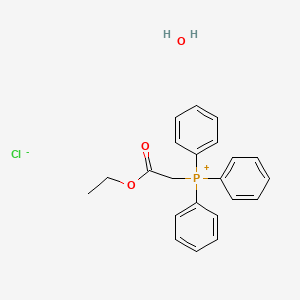
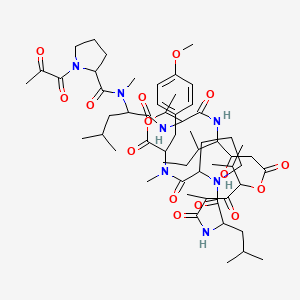
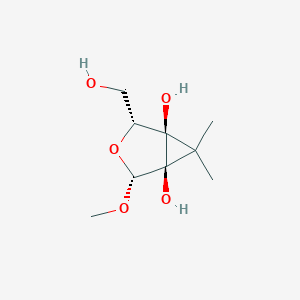
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
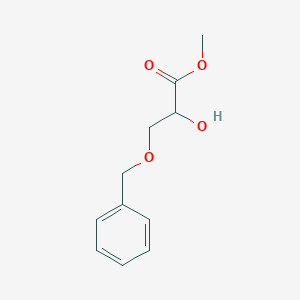
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
